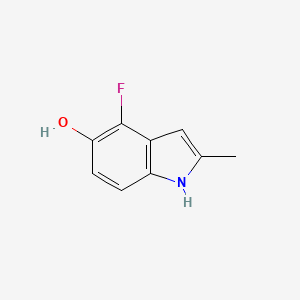

4-fluoro-2-methyl-1H-indol-5-ol

Description

The exact mass of the compound 4-Fluoro-5-hydroxy-2-methylindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-fluoro-2-methyl-1H-indol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-2-methyl-1H-indol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methyl-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-5-4-6-7(11-5)2-3-8(12)9(6)10/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWRMOYYUHIPDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438485 | |

| Record name | 4-Fluoro-5-hydroxy-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288385-88-6 | |

| Record name | 4-Fluoro-2-methyl-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288385-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-5-hydroxy-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of 4-fluoro-2-methyl-1H-indol-5-ol in Kinase Inhibitor Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-2-methyl-1H-indol-5-ol is a fluorinated indole derivative that has emerged as a crucial structural component in the development of targeted therapeutics, particularly potent kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of a fluorine atom at the 4-position and a methyl group at the 2-position enhances the molecule's utility as a synthetic intermediate. This technical guide provides an in-depth overview of the role of 4-fluoro-2-methyl-1H-indol-5-ol in the synthesis of kinase inhibitors, focusing on the mechanism of action of the resulting compounds. While direct biological activity of 4-fluoro-2-methyl-1H-indol-5-ol is not extensively documented, its application as a key building block provides access to pharmacologically active agents.

Synthesis and Physicochemical Properties

4-fluoro-2-methyl-1H-indol-5-ol is typically synthesized from its amine precursor, 4-fluoro-2-methyl-1H-indol-5-amine, through a diazotization reaction followed by hydrolysis.[1] The strategic placement of the hydroxyl group makes it a suitable nucleophile for incorporation into larger, more complex molecules.

Table 1: Physicochemical Properties of 4-fluoro-2-methyl-1H-indol-5-ol and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |

| 4-fluoro-2-methyl-1H-indol-5-ol | C₉H₈FNO | 165.16 | 288385-88-6 | A key synthetic intermediate for kinase inhibitors.[2] |

| 4-fluoro-2-methyl-1H-indol-5-amine | C₉H₉FN₂ | 164.18 | 398487-76-8 | Precursor for the synthesis of 4-fluoro-2-methyl-1H-indol-5-ol.[3] |

| BMS-540215 | C₂₂H₂₄FN₅O₄ | 441.46 | 649735-63-7 | A potent VEGFR-2 inhibitor containing the 4-fluoro-2-methyl-1H-indol-5-yloxy moiety.[4][5] |

Core Application in the Synthesis of VEGFR-2 Inhibitors

A significant application of 4-fluoro-2-methyl-1H-indol-5-ol is in the synthesis of potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7] VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7]

One notable example is the synthesis of BMS-540215, a highly selective VEGFR-2 inhibitor.[4][7] In this synthesis, the hydroxyl group of 4-fluoro-2-methyl-1H-indol-5-ol is utilized to form an ether linkage with a pyrrolotriazine core, a key step in assembling the final active molecule.[1]

Mechanism of Action of Derived Kinase Inhibitors

Compounds synthesized using 4-fluoro-2-methyl-1H-indol-5-ol, such as BMS-540215, function by competitively inhibiting the binding of ATP to the kinase domain of VEGFR-2.[7] This inhibition blocks the autophosphorylation of the receptor and subsequently halts the downstream signaling cascades that promote endothelial cell proliferation, survival, and migration.

VEGFR-2 Signaling Pathway

The binding of the ligand, VEGF-A, to VEGFR-2 induces receptor dimerization and autophosphorylation of key tyrosine residues.[7] This activation initiates two primary downstream signaling pathways:

-

The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This cascade is primarily involved in promoting endothelial cell proliferation.[7]

-

The PI3K/AKT Pathway: This pathway is crucial for endothelial cell survival and migration.[7]

By blocking the initial phosphorylation event, inhibitors derived from 4-fluoro-2-methyl-1H-indol-5-ol effectively shut down these pro-angiogenic signals.

VEGFR-2 signaling and inhibition by derived compounds.

Quantitative Data for Derived Inhibitors

The following table summarizes the in vitro activity of BMS-540215, a compound synthesized using 4-fluoro-2-methyl-1H-indol-5-ol.

Table 2: In Vitro Activity of BMS-540215

| Target | Assay | IC₅₀ (nmol/L) | Reference |

| VEGFR-2 | Kinase Assay | 25 | [5] |

| VEGFR-1 | Kinase Assay | 380 | [5] |

| VEGFR-3 | Kinase Assay | 10 | [5] |

| FGFR-1 | Kinase Assay | 148 | [5] |

| FGFR-2 | Kinase Assay | 125 | [5] |

| Endothelial Cell Proliferation (VEGF-stimulated) | Cell-based Assay | 40 | [5] |

| Endothelial Cell Proliferation (FGF-stimulated) | Cell-based Assay | 276 | [5] |

Experimental Protocols

Synthesis of 4-fluoro-2-methyl-1H-indol-5-ol from 4-fluoro-2-methyl-1H-indol-5-amine[1]

-

Diazotization: 4-fluoro-2-methyl-1H-indol-5-amine is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5 °C.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Hydrolysis: The resulting diazonium salt solution is carefully heated to induce hydrolysis, yielding 4-fluoro-2-methyl-1H-indol-5-ol.

General Workflow for Synthesis and Characterization

General workflow for synthesis and characterization.

Conclusion

4-fluoro-2-methyl-1H-indol-5-ol is a valuable and strategically designed synthetic intermediate in modern medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility as a key building block for potent kinase inhibitors, such as the VEGFR-2 inhibitor BMS-540215, is well-established. The mechanism of action of these derived compounds, primarily through the inhibition of angiogenesis-related signaling pathways, highlights the importance of 4-fluoro-2-methyl-1H-indol-5-ol in the development of novel anticancer therapeutics. Further exploration of this scaffold may lead to the discovery of new inhibitors targeting other kinases of therapeutic interest.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Fluoro-2-methyl-1H-indol-5-ol - CAS:288385-88-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brivanib alaninate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Biological Significance of 4-fluoro-2-methyl-1H-indol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-fluoro-2-methyl-1H-indol-5-ol is a fluorinated indole derivative that has garnered attention in medicinal chemistry primarily as a crucial intermediate in the synthesis of complex therapeutic agents. While direct and extensive studies on the intrinsic biological activity of this compound are not widely published, its structural features—a fluorinated indole core—suggest potential for biological interactions. The strategic incorporation of fluorine is a well-established method to enhance metabolic stability and binding affinity of drug candidates. This technical guide consolidates the available information on 4-fluoro-2-methyl-1H-indol-5-ol, focusing on its role in the synthesis of potent kinase inhibitors, presenting hypothetical biological data to illustrate its potential cytotoxic effects, and providing detailed experimental protocols for the evaluation of such compounds.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a fluorine atom into these scaffolds is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1][2] 4-fluoro-2-methyl-1H-indol-5-ol emerges as a significant building block, particularly in the development of targeted cancer therapies.[1] Its primary documented role is as a precursor in the synthesis of potent kinase inhibitors, such as those targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][3]

Synthesis and Physicochemical Properties

The synthesis of 4-fluoro-2-methyl-1H-indol-5-ol can be achieved from its amine precursor, 4-fluoro-2-methyl-1H-indol-5-amine, through a diazotization reaction followed by hydrolysis.[1]

Table 1: Physicochemical Properties of 4-fluoro-2-methyl-1H-indol-5-ol

| Property | Value |

| Molecular Formula | C₉H₈FNO |

| Molecular Weight | 165.16 g/mol |

| CAS Number | 288385-88-6 |

Source:[4]

Biological Activity and Therapeutic Potential

While comprehensive biological data for 4-fluoro-2-methyl-1H-indol-5-ol is scarce, its primary significance lies in its role as a key intermediate for more complex and biologically active molecules.[1][2]

Role as a Precursor to Kinase Inhibitors

4-fluoro-2-methyl-1H-indol-5-ol is a pivotal component in the synthesis of a series of potent VEGFR-2 kinase inhibitors.[3] One notable example is the investigational drug Brivanib (BMS-582664), whose active moiety, BMS-540215, incorporates the 4-fluoro-2-methyl-1H-indol-5-yloxy structure.[3][5]

BMS-540215 is a potent and selective dual inhibitor of VEGFR and fibroblast growth factor receptor (FGFR) tyrosine kinases.[5] It acts as an ATP-competitive inhibitor of human VEGFR-2.[5] The inhibition of the VEGFR-2 signaling pathway is a validated strategy in oncology, as it plays a crucial role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2]

Hypothetical Cytotoxic Profile

Preliminary cytotoxicity screening is a fundamental step in drug discovery to identify compounds that can inhibit the growth of or kill cancer cells.[6] The following table presents hypothetical data for the cytotoxic activity of 4-fluoro-2-methyl-1H-indol-5-ol against a panel of human cancer cell lines, illustrating the kind of data generated in such studies.

Table 2: Hypothetical IC₅₀ Values of 4-fluoro-2-methyl-1H-indol-5-ol against Human Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| A549 | Lung Carcinoma | 25.3 ± 2.1 |

| MCF-7 | Breast Adenocarcinoma | 42.1 ± 3.5 |

| HeLa | Cervical Cancer | 33.7 ± 2.8 |

| HCT116 | Colorectal Carcinoma | 18.9 ± 1.7 |

| PNT1A | Normal Prostate Epithelium | > 100 |

This data is illustrative and based on typical experimental outcomes for indole derivatives as presented in related literature.[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of indole derivatives like 4-fluoro-2-methyl-1H-indol-5-ol.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7][8]

-

Cell Seeding : Culture human cancer cells (e.g., HCT116) in appropriate media. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[7]

-

Compound Treatment : Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the test compound.[7]

-

Incubation : Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for 4 hours.[8]

-

Formazan Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.[6][8]

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis : Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting cell viability against compound concentration.[6]

Kinase Inhibition Assay (Example: VEGFR-2)

To determine the inhibitory activity against a specific kinase like VEGFR-2, a variety of in vitro kinase assay formats can be employed.

-

Reagents : Recombinant human VEGFR-2, ATP, and a suitable substrate peptide.

-

Compound Preparation : Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Procedure : In a microplate, combine the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP.

-

Detection : After incubation, quantify the amount of phosphorylated substrate. This can be done using methods such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or ELISA.

-

Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the resulting dose-response curve.

Visualizations

Synthetic Pathway

The following diagram illustrates the conversion of 4-fluoro-2-methyl-1H-indol-5-amine to 4-fluoro-2-methyl-1H-indol-5-ol.

Caption: Synthetic workflow for 4-fluoro-2-methyl-1H-indol-5-ol.[1]

VEGFR-2 Signaling Pathway and Inhibition

This diagram shows a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by compounds derived from 4-fluoro-2-methyl-1H-indol-5-ol.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.[1][2]

Conclusion

4-fluoro-2-methyl-1H-indol-5-ol is a strategically designed synthetic intermediate with significant value in medicinal chemistry. While its own biological activity profile is not extensively characterized, its utility in the construction of potent kinase inhibitors, such as those targeting the VEGFR-2 pathway, is well-documented.[1][3] This underscores the importance of such building blocks in the development of novel therapeutics, particularly in the field of oncology. Further investigation into the direct biological effects of 4-fluoro-2-methyl-1H-indol-5-ol could reveal additional therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-2-methyl-1H-indol-5-ol - CAS:288385-88-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. Brivanib alaninate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-fluoro-2-methyl-1H-indol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-2-methyl-1H-indol-5-ol is a fluorinated indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physicochemical properties of 4-fluoro-2-methyl-1H-indol-5-ol, detailed experimental protocols for its synthesis and the determination of its key characteristics, and a visualization of its relevance in inhibiting critical signaling pathways in drug development.

Physicochemical Properties

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO | Sunway Pharm Ltd[1] |

| Molecular Weight | 165.16 g/mol | Sunway Pharm Ltd[1] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 327.3 ± 37.0 °C at 760 mmHg | ChemSrc[2] |

| Density | 1.367 g/cm³ | ChemSrc[2] |

| Melting Point | Data not available | - |

Chemical and Drug-Likeness Properties

| Property | Value/Information | Source/Note |

| pKa | Data not available | - |

| LogP | ~2.1 (estimated) | PubChem[3] |

| Water Solubility | Data not available | - |

Note on LogP: The provided value is a computed XLogP3 value for the structurally similar compound 4-fluoro-2-methyl-2,3-dihydro-1H-indol-5-ol. This can serve as an approximation for the lipophilicity of 4-fluoro-2-methyl-1H-indol-5-ol.

Experimental Protocols

Detailed methodologies for the synthesis of 4-fluoro-2-methyl-1H-indol-5-ol and the experimental determination of its core physicochemical properties are provided below.

Synthesis of 4-fluoro-2-methyl-1H-indol-5-ol

The synthesis of 4-fluoro-2-methyl-1H-indol-5-ol can be achieved from its amine precursor, 4-fluoro-2-methyl-1H-indol-5-amine, through a diazotization reaction followed by hydrolysis.[4]

Workflow for the Synthesis of 4-fluoro-2-methyl-1H-indol-5-ol

Detailed Protocol:

-

Diazotization: 4-fluoro-2-methyl-1H-indol-5-amine is dissolved in an aqueous acidic solution, such as sulfuric acid.[4] The solution is then cooled to a temperature between 0-5 °C.[4] A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution while maintaining the low temperature.[4] This results in the formation of a diazonium salt solution.[4]

-

Hydrolysis: The resulting diazonium salt solution is carefully heated.[4] This induces hydrolysis of the diazonium salt, yielding the final product, 4-fluoro-2-methyl-1H-indol-5-ol.[4]

-

Work-up and Purification: The reaction mixture is cooled and the product can be extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be further purified by techniques such as column chromatography or recrystallization.

General Protocol for Melting Point Determination

The melting point of a crystalline solid can be determined using a melting point apparatus.

Protocol:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

General Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound.

Protocol:

-

A known quantity of the pure compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for sparingly soluble compounds).

-

A standardized solution of a strong acid or base is used as the titrant.

-

The titrant is added incrementally to the sample solution.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the titration curve; it is the pH at which half of the compound has been neutralized.

General Protocol for LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.

Protocol:

-

A solution of the compound is prepared in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient.

General Protocol for Aqueous Solubility Determination

The aqueous solubility of a compound can be determined by the shake-flask method.

Protocol:

-

An excess amount of the solid compound is added to a known volume of water or a relevant aqueous buffer in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

Biological Relevance and Signaling Pathway

4-fluoro-2-methyl-1H-indol-5-ol is a key precursor in the synthesis of small molecule inhibitors that target receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[5]

The VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells initiates a cascade of intracellular signaling events. This leads to endothelial cell proliferation, migration, and survival, ultimately promoting angiogenesis. Two of the major downstream signaling cascades activated by VEGFR-2 are the Ras-Raf-MEK-ERK pathway and the PI3K-Akt pathway.[6][7]

Simplified VEGFR-2 Signaling Pathway

References

- 1. 4-Fluoro-2-methyl-1H-indol-5-ol - CAS:288385-88-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. 4-Fluoro-5-hydroxy-2-methylindole | CAS#:288385-88-6 | Chemsrc [chemsrc.com]

- 3. 4-fluoro-2-methyl-2,3-dihydro-1H-indol-5-ol | C9H10FNO | CID 131489297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

The Strategic Incorporation of Fluorine in Indole Scaffolds: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs. The strategic introduction of fluorine atoms into the indole scaffold has emerged as a powerful tool to modulate a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its biological activity. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated indoles, offering insights into their design, synthesis, and therapeutic applications. Through a detailed examination of quantitative data, experimental protocols, and key signaling pathways, this document serves as an essential resource for researchers and drug development professionals seeking to leverage the unique properties of fluorine in the pursuit of novel therapeutics.

Introduction: The Fluorine Advantage in Indole-Based Drug Discovery

The indole ring system is a privileged scaffold in drug discovery due to its ability to mimic endogenous biomolecules and interact with a wide array of biological targets.[1] Fluorine, with its small van der Waals radius, high electronegativity, and the strong carbon-fluorine bond, offers a unique set of properties that can be harnessed to optimize indole-based drug candidates.[2]

The introduction of fluorine can profoundly influence a molecule's:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability.[3][4]

-

Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cell uptake. However, the effect is complex and context-dependent.[2]

-

Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electronic distribution of the indole ring, leading to modified interactions with target proteins through hydrogen bonds, dipole-dipole interactions, and other non-covalent forces. This can result in enhanced binding affinity and improved selectivity for the desired target.[2]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's absorption and distribution profile.[2]

This guide will explore these effects through a systematic review of the SAR of fluorinated indoles across various therapeutic areas.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize quantitative data from various studies, highlighting the impact of fluorine substitution on the biological activity of indole derivatives.

Antiviral Activity: HIV-1 Inhibitors

Fluorinated indoles have shown significant promise as potent inhibitors of HIV-1. The data below illustrates the impact of fluorination on the anti-HIV-1 activity of indole-based compounds.

| Compound ID | Indole Substitution | Target | Assay | EC50 (nM) | Reference |

| Series 1 | |||||

| 19a | 4-F, 7-carboxamide | HIV-1 WT | CEM cells | 2.0 | [1] |

| 19f | 5-F, 7-carboxamide | HIV-1 WT | CEM cells | 2.5 | [1] |

| 20h | 4-F, benzenesulfonyl-carboxamide | HIV-1 WT | MT-4 cells | 0.5 | [1] |

| 20i | 4-F, benzenesulfonyl-carboxamide | HIV-1 WT | MT-4 cells | 0.5 | [1] |

| 22 | 4-F, 7-primary amide | HIV-1 WT | Cell-based | 0.14 | [1] |

| 23l | 4-F, 7-heteroaryl-carboxamide | HIV-1 WT | Cell-based | 0.02 | [1] |

| Series 2 | |||||

| 48 | 5-Br, N-benzyl | HIV-1 Integrase (WT) | Enzyme | 200 | [5] |

| 49 | 5-F, N-benzyl | HIV-1 Integrase (WT) | Enzyme | 500 | [5] |

Key SAR Insights:

-

Fluorination at the 4- and 5-positions of the indole ring is well-tolerated and can lead to potent anti-HIV-1 activity.[1]

-

The nature of the substituent at other positions, in combination with fluorine, plays a critical role in determining the overall potency.[1]

-

In some instances, bromo-substitution can be more favorable than fluoro-substitution for specific targets like HIV-1 integrase.[5]

Kinase Inhibition: Anticancer Agents

Fluorinated indoles are prominent in the development of kinase inhibitors for cancer therapy. Sunitinib, a fluorinated oxindole, is a prime example of a clinically successful multi-targeted tyrosine kinase inhibitor.

| Compound ID | Indole Substitution | Target Kinase(s) | IC50 (nM) | Reference |

| Sunitinib | 5-F (oxindole) | VEGFR-1, -2, -3, PDGFR-α, -β, c-kit, FLT3, RET | 2 - 80 | [6] |

| Non-fluorinated Analog (Hypothetical) | H | VEGFR-2 | >1000 | [7] |

| Compound 16 | 5-F, various | EGFR/SRC | EGFR: 0.001 µM, SRC: 0.002 µM | [8] |

| Dasatinib (Comparator) | - | SRC | - | [8] |

Key SAR Insights:

-

The 5-fluoro substituent in Sunitinib is crucial for its multi-targeted kinase inhibitory activity and favorable pharmacokinetic properties.[6]

-

Fluorination can significantly enhance the potency of indole-based kinase inhibitors, often by orders of magnitude compared to their non-fluorinated counterparts.[7]

-

The position of the fluorine atom on the indole ring can influence the selectivity profile against different kinases.

GPCR Modulation: Serotonin Receptor Ligands

Fluorinated indoles have been explored as modulators of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.

| Compound | Indole Substitution | Receptor Target | Ki (nM) | Reference |

| CHEMBL54707 | Non-basic, fluorinated | 5-HT2C | 10 | [9] |

| CHEMBL294030 | Non-basic, fluorinated | 5-HT2C | 50 | [9] |

| 5-CT | 5-carboxamido | 5-HT5A | pKi = 7.7 | [10] |

| 8-OH-DPAT | (aminotetralin) | 5-HT1A | - | [11] |

| S(-)-UH 301 | 5-F (aminotetralin) | 5-HT1A (antagonist) | - | [11] |

Key SAR Insights:

-

Fluorine substitution can be used to fine-tune the selectivity of indole-based ligands for different serotonin receptor subtypes.[9]

-

The introduction of fluorine can convert an agonist into an antagonist, demonstrating the profound impact of this small atom on pharmacological activity.[11]

Metabolic Stability

The enhancement of metabolic stability is a primary driver for the incorporation of fluorine into indole scaffolds.

| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Data Source |

| UT-155 | Non-fluorinated indole | 12.35 | - | [12] |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [12] |

| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [12] |

| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | [12] |

Key SAR Insights:

-

Fluorination of the indole ring can significantly increase the metabolic half-life and reduce intrinsic clearance.[12]

-

The degree of stability enhancement is dependent on the position and nature of the fluorine-containing substituent (e.g., -F vs. -CF3).[12]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful development of fluorinated indole-based therapeutics.

Synthesis: Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method for the preparation of indole derivatives, which can be adapted for fluorinated precursors.

Objective: To synthesize a 2,3-disubstituted-5-fluoroindole.

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

A suitable ketone (e.g., propiophenone)

-

Glacial acetic acid

-

Ethanol

-

Sodium acetate

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

Dissolve 4-fluorophenylhydrazine hydrochloride and sodium acetate in a mixture of ethanol and water.

-

Add the ketone to the solution and stir at room temperature for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the product phenylhydrazone may precipitate. Collect the solid by filtration or extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Indolization (Cyclization):

-

Suspend the crude phenylhydrazone in a suitable high-boiling solvent (e.g., toluene or xylenes).

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).[13]

-

Heat the mixture to reflux (typically 80-140 °C) for 2-12 hours, monitoring by TLC.[13]

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Biological Evaluation

Objective: To determine the IC50 value of a fluorinated indole derivative against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Test compound (fluorinated indole)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in kinase assay buffer with a constant final concentration of DMSO (e.g., 1%).

-

Prepare a 2X kinase/substrate solution and a 2X ATP solution in kinase assay buffer.

-

-

Kinase Reaction:

-

Add the test compound dilutions to the wells of the assay plate.

-

Add the 2X kinase/substrate solution to each well.

-

Initiate the reaction by adding the 2X ATP solution.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Objective: To determine the binding affinity (Ki) of a fluorinated indole for a specific GPCR.

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand specific for the target GPCR (e.g., [3H]-serotonin)

-

Test compound (fluorinated indole)

-

Assay buffer

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, a fixed concentration of the radiolabeled ligand, and the cell membranes.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Objective: To determine the in vitro metabolic stability of a fluorinated indole.

Materials:

-

Liver microsomes (human or other species)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Control compounds (high and low clearance)

-

Acetonitrile (or other organic solvent) for reaction termination

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.

-

Add the test compound to the mixture.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½ = 0.693 / k).

-

Calculate the intrinsic clearance (CLint).

-

Visualization of Pathways and Workflows

Signaling Pathways

Sunitinib is a multi-targeted inhibitor of several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including VEGFR and PDGFR.

Caption: Sunitinib inhibits VEGFR and PDGFR signaling pathways.

Many indole derivatives target serotonin receptors. The following diagram illustrates a simplified signaling pathway for a Gq-coupled 5-HT receptor.

References

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indole derivatives as α-amylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. process.st [process.st]

- 4. benchchem.com [benchchem.com]

- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insights into the ligand binding and Gi coupling of serotonin receptor 5-HT5A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acnp.org [acnp.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

in vitro evaluation of 4-fluoro-2-methyl-1H-indol-5-ol

An In-Depth Technical Guide to the In Vitro Evaluation of 4-fluoro-2-methyl-1H-indol-5-ol

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1] A common and highly effective strategy in modern drug design is the incorporation of fluorine atoms into lead compounds to enhance crucial pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] The compound 4-fluoro-2-methyl-1H-indol-5-ol (CAS: 288385-88-6) is a fascinating molecule that combines these features.

While direct biological data for this specific compound is not extensively documented in public literature, its significance is highlighted by its role as a key synthetic intermediate for potent kinase inhibitors.[2] Notably, it is a precursor to Brivanib (BMS-540215), a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[3] This relationship provides a strong, scientifically-grounded hypothesis for its potential biological activity: 4-fluoro-2-methyl-1H-indol-5-ol may possess intrinsic inhibitory activity against protein kinases, particularly those involved in angiogenesis.

This guide, therefore, presents a comprehensive, phased framework for the . We will proceed from foundational cell viability profiling to specific, target-oriented enzymatic and cell-based assays, and finally to selectivity screening. The objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required to thoroughly characterize the biological potential of this promising indole derivative.

Physicochemical Profile

A clear understanding of a compound's physicochemical properties is a prerequisite for robust assay design, particularly concerning solubility and stock solution preparation.

| Property | Value | Source |

| CAS Number | 288385-88-6 | [4] |

| Molecular Formula | C₉H₈FNO | [4] |

| Molecular Weight | 165.16 g/mol | [4] |

| Appearance | Solid (predicted) | [5] |

Note: Experimental determination of aqueous solubility in relevant buffer systems (e.g., PBS, DMSO) is a critical preliminary step before initiating biological assays.

Phase 1: Foundational Cytotoxicity Profiling

Expertise & Experience: The initial and most critical step in evaluating any novel chemical entity is to assess its general cytotoxicity.[6][7] This foundational screen is not merely a toxicity test; it is a strategic tool. It allows us to determine the concentration range at which the compound affects cell viability, which is essential for designing subsequent, more sensitive mechanistic assays. By identifying the half-maximal inhibitory concentration (IC50), we can ensure that target-specific effects observed later are not simply a consequence of broad cellular toxicity.[8]

General Workflow for In Vitro Cytotoxicity Testing

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[6]

Protocol 1: MTT Cell Viability Assay

This assay measures cell viability based on the metabolic activity of the cells.[9] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT to form purple formazan crystals.

-

Cell Seeding: Seed cells (e.g., HUVEC, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of 4-fluoro-2-methyl-1H-indol-5-ol (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[6] It offers a different endpoint from metabolic assays and can be more stable.

-

Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

-

Cell Fixation: Gently add 50 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[6]

-

Washing: Wash the plate five times with slow-running tap water and allow it to air-dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air-dry.

-

Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[6]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as described in the MTT protocol and determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Quantitative data from cytotoxicity assays are typically summarized to show the half-maximal inhibitory concentration (IC50).[8]

| Cell Line | Cell Type | 4-fluoro-2-methyl-1H-indol-5-ol IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| HUVEC | Human Umbilical Vein Endothelial | Hypothetical Value | Hypothetical Value |

| MCF-7 | Human Breast Adenocarcinoma | Hypothetical Value | Hypothetical Value |

| HeLa | Human Cervical Cancer | Hypothetical Value | Hypothetical Value |

Phase 2: Target-Oriented Evaluation - Kinase Inhibition

Expertise & Experience: Given the compound's structural lineage, a direct investigation into its kinase inhibitory potential is the logical and most promising next step.[2] Kinases are enzymes that play a pivotal role in cellular signaling by catalyzing phosphorylation, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] We will first use a cell-free enzymatic assay to determine direct inhibition of the primary target, VEGFR-2. Following this, a cell-based assay will be used to validate that the compound can engage and inhibit the target within a physiological context.

Simplified VEGFR-2 Signaling Pathway and Point of Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the putative point of inhibition.[5]

Protocol 3: Cell-Free VEGFR-2 Kinase Assay (Fluorescence-Based)

This assay quantifies the enzymatic activity of purified VEGFR-2 by measuring the amount of ADP produced, which is then converted into a fluorescent signal. This is a robust, non-radioactive method suitable for high-throughput screening.[10]

-

Reagent Preparation: Prepare assay buffer, purified active VEGFR-2 enzyme, a suitable substrate peptide (e.g., poly-Glu-Tyr), and ATP solution.

-

Compound Addition: In a 384-well plate, add the test compound across a range of concentrations. Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor (DMSO) control.

-

Kinase Reaction Initiation: Add the VEGFR-2 enzyme and substrate to the wells, and initiate the reaction by adding ATP (at a concentration close to its Km value for the enzyme to ensure competitive inhibition can be accurately measured).[11]

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the phosphorylation reaction to proceed.

-

Detection: Stop the kinase reaction and add the ADP detection reagents (e.g., as provided in a commercial kit like ADP-Glo™). This typically involves an enzyme that converts the generated ADP to ATP, which then drives a luciferase reaction, producing light.

-

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: The signal is inversely proportional to kinase inhibition. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.

Protocol 4: Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)

This assay validates target engagement in a cellular environment by measuring the phosphorylation status of VEGFR-2.

-

Cell Culture: Culture HUVECs in appropriate media until they are 80-90% confluent.

-

Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor activation.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of 4-fluoro-2-methyl-1H-indol-5-ol for 1-2 hours.

-

VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation. Include an unstimulated control.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

-

Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Densitometry Analysis: Quantify the band intensities. The level of inhibition is determined by the ratio of pVEGFR-2 to total VEGFR-2, normalized to the loading control.

Data Presentation: Kinase Inhibitory Profile

| Kinase Target | Assay Type | 4-fluoro-2-methyl-1H-indol-5-ol IC50 |

| VEGFR-2 | Cell-Free Enzymatic | Hypothetical Value |

| FGFR-1 | Cell-Free Enzymatic | Hypothetical Value |

| PDGFRβ | Cell-Free Enzymatic | Hypothetical Value |

| VEGFR-2 | Cell-Based Phosphorylation | Hypothetical Value |

Phase 3: Off-Target and Selectivity Profiling

Trustworthiness: A truly valuable drug candidate is not only potent but also selective. The indole scaffold's structural similarity to endogenous signaling molecules like serotonin makes it prudent to investigate potential off-target interactions.[12][13] Profiling against other receptor families, such as sigma receptors (another common target for indole derivatives), provides a more complete picture of the compound's biological activity and helps anticipate potential side effects.[14]

Protocol 5: Sigma-1 and Sigma-2 Receptor Radioligand Binding Assay

This is a classic pharmacological assay to determine a compound's affinity for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[14][15]

-

Membrane Preparation: Use prepared cell membranes from a cell line expressing high levels of either sigma-1 or sigma-2 receptors.

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for sigma-1), and a range of concentrations of 4-fluoro-2-methyl-1H-indol-5-ol.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation of Bound/Free Ligand: Rapidly filter the contents of the plate through a glass fiber filter using a vacuum manifold. The filter traps the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Off-Target Binding Profile

| Off-Target Receptor | Assay Type | 4-fluoro-2-methyl-1H-indol-5-ol Ki (nM) |

| Sigma-1 | Radioligand Binding | Hypothetical Value |

| Sigma-2 | Radioligand Binding | Hypothetical Value |

| 5-HT1A | Radioligand Binding | Hypothetical Value |

| 5-HT2A | Radioligand Binding | Hypothetical Value |

Summary and Forward Outlook

This technical guide has outlined a systematic, multi-phased approach to the comprehensive . By progressing from broad cytotoxicity screening to highly specific, hypothesis-driven kinase inhibition assays and concluding with off-target selectivity profiling, a robust biological profile of the compound can be established.

The data generated from these studies would provide a clear indication of its potency as a potential kinase inhibitor, its specificity for the VEGFR/FGFR families, its therapeutic window based on cytotoxicity, and its potential for interactions with other receptor systems. Positive and selective results from this in vitro cascade would provide a strong rationale for advancing 4-fluoro-2-methyl-1H-indol-5-ol into more complex studies, including mechanism of action elucidation, ADME/Tox profiling, and ultimately, in vivo efficacy models for diseases driven by angiogenesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Brivanib alaninate - Wikipedia [en.wikipedia.org]

- 4. 4-Fluoro-2-methyl-1H-indol-5-ol - CAS:288385-88-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

4-fluoro-2-methyl-1H-indol-5-ol as a kinase inhibitor scaffold

An In-depth Technical Guide on 4-fluoro-2-methyl-1H-indol-5-ol as a Kinase Inhibitor Scaffold

Introduction

The indole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Its unique chemical properties and bioavailability have made it a cornerstone in the design of novel therapeutics.[3] Within the field of oncology, the strategic development of small molecule kinase inhibitors has become a primary focus, as the dysregulation of kinase signaling is a hallmark of many cancers.[2][4]

The compound 4-fluoro-2-methyl-1H-indol-5-ol has emerged as a pivotal building block for the synthesis of potent and selective kinase inhibitors.[1] The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of the synthesis of the 4-fluoro-2-methyl-1H-indol-5-ol scaffold, its application in the development of targeted kinase inhibitors, the relevant biological pathways, and the experimental protocols used for their evaluation. A key application of this scaffold is in the synthesis of BMS-540215, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis in cancer.[5][6]

Synthesis of the Core Scaffold

The direct synthesis of 4-fluoro-2-methyl-1H-indol-5-ol is often achieved via its amine precursor, 4-fluoro-2-methyl-1H-indol-5-amine. The synthesis of this amine can be accomplished through established methodologies such as the Leimgruber-Batcho or Fischer indole synthesis.[1][7] The subsequent conversion of the 5-amino group to a 5-hydroxyl group is a standard transformation involving a diazotization reaction followed by hydrolysis.[1]

General Synthetic Workflow

-

Indole Formation : Synthesis of 4-fluoro-2-methyl-1H-indol-5-amine using a method like the Leimgruber-Batcho or Fischer indole synthesis.[1][7]

-

Diazotization : The amine is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt.[1]

-

Hydrolysis : The diazonium salt solution is then carefully heated, causing hydrolysis and yielding the final product, 4-fluoro-2-methyl-1H-indol-5-ol.[1]

Application in Kinase Inhibitor Synthesis

The 4-fluoro-2-methyl-1H-indol-5-ol scaffold serves as a key fragment for the construction of more complex kinase inhibitors. The hydroxyl group provides a convenient attachment point for coupling with other heterocyclic systems via a nucleophilic aromatic substitution (SNAr) reaction.[1] A prominent example is its use in the synthesis of BMS-540215, where it is coupled with a functionalized pyrrolo[2,1-f][1][2][8]triazine core.[1][6]

Biological Context: The VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] This process is critical for tumor growth and metastasis, making VEGFR-2 a validated target in oncology.[5][8]

Upon binding of its ligand (VEGF-A), VEGFR-2 dimerizes and undergoes autophosphorylation on key tyrosine residues.[5] This activation initiates downstream signaling cascades, primarily through the Phospholipase C gamma (PLCγ) and Phosphoinositide 3-kinase (PI3K) pathways.[1][5] The PLCγ pathway ultimately activates the Raf-MEK-ERK cascade, promoting cell proliferation, while the PI3K-Akt pathway is crucial for cell survival and migration.[1][5] Inhibitors derived from the 4-fluoro-2-methyl-1H-indol-5-ol scaffold, such as BMS-540215, act as ATP-competitive inhibitors, blocking the kinase domain of VEGFR-2 and thereby preventing these downstream signaling events.[5][9]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of kinase inhibitors derived from the indole scaffold compared to the established multi-kinase inhibitor, Sorafenib. BMS-540215 is the active moiety of Brivanib alaninate (BMS-582664).[9]

| Compound | Target / Cell Line | IC₅₀ (nM) | Reference |

| BMS-540215 | VEGFR-2 (Kinase) | 25 | [9] |

| VEGFR-1 (Kinase) | 380 | [9] | |

| VEGFR-3 (Kinase) | 10 | [9] | |

| FGFR-1 (Kinase) | 148 | [9] | |

| FGFR-2 (Kinase) | 125 | [9] | |

| Indole Analogue 1 | VEGFR-2 (Kinase) | 95.7 ± 3.2 | [8] |

| HepG2 (Liver Cancer) | 1950 | [8] | |

| Huh7 (Liver Cancer) | 4310 | [8] | |

| Hep3B (Liver Cancer) | 8010 | [8] | |

| Sorafenib | VEGFR-2 (Kinase) | 90 | [8] |

| HepG2 (Liver Cancer) | 7220 | [8] | |

| Huh7 (Liver Cancer) | 7550 | [8] | |

| Hep3B (Liver Cancer) | 8620 | [8] |

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

This protocol outlines a standardized method for determining the in vitro inhibitory activity of compounds against the VEGFR-2 kinase domain.[8]

-

Materials :

-

Recombinant human VEGFR-2 kinase domain.

-

ATP (Adenosine triphosphate).

-

Poly (Glu, Tyr) 4:1 as a generic substrate.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Test compounds dissolved in DMSO.

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.

-

96-well microplates.

-

-

Procedure :

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the assay buffer.

-

Add the test compound solutions to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a defined concentration of ATP.

-

Incubate the plate for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and quantify the amount of remaining ATP using the Kinase-Glo® reagent. This reagent produces a luminescent signal that is inversely proportional to the kinase activity.

-

Measure luminescence using a microplate reader.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

-

Cell Viability (Cytotoxicity) Assay

This protocol describes a general method to assess the effect of a compound on the viability of cancer cell lines. The procedure is characteristic of an MTT or similar tetrazolium salt-based assay.

-

Materials :

-

Human cancer cell lines (e.g., HepG2, Huh7).

-

Appropriate cell culture medium and supplements (e.g., DMEM, FBS).

-

Test compound dissolved in DMSO.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar.

-

DMSO for formazan solubilization.

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure :

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) and incubate for a set period (e.g., 48-72 hours).

-

After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[10]

-

Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.[10]

-

Conclusion

4-Fluoro-2-methyl-1H-indol-5-ol stands as a testament to the power of strategic molecular design in modern drug discovery.[1] Its unique combination of a fluorinated indole core and a reactive hydroxyl group provides a versatile and highly valuable platform for medicinal chemists.[1][2] The successful application of this scaffold in the synthesis of potent kinase inhibitors, particularly those targeting the VEGFR-2 pathway, underscores its significance in the development of novel anti-angiogenic and anticancer therapeutics.[5] The detailed protocols and data presented in this guide aim to equip researchers with the foundational knowledge required to effectively utilize this important synthetic intermediate in their drug development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Brivanib alaninate - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Target Identification of 4-fluoro-2-methyl-1H-indol-5-ol

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] 4-fluoro-2-methyl-1H-indol-5-ol is a sparsely characterized derivative, yet its structural features—a fluorinated indole core—suggest significant potential for therapeutic applications. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, making this compound a compelling subject for target identification and drug discovery.[3] This guide presents a multi-faceted strategy for the deconvolution of its molecular targets, designed for researchers, scientists, and drug development professionals. We will traverse a logical, iterative workflow, from initial in silico predictions to rigorous experimental validation, providing both the theoretical underpinnings and detailed, actionable protocols.

Introduction: The Therapeutic Potential of the Indole Scaffold

Indole derivatives are a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] Their structural versatility allows them to interact with a wide array of biological targets, making them privileged scaffolds in modern drug discovery.[1][2][6] While 4-fluoro-2-methyl-1H-indol-5-ol itself is not extensively studied, its chemical neighborhood is rich with bioactive molecules. For instance, the closely related 4-fluoro-2-methyl-1H-indol-5-amine is a key intermediate in the synthesis of potent kinase inhibitors, such as BMS-540215, which targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][7][8] This association provides a compelling starting point for our investigation, suggesting that kinases may be a primary target class for this compound.

This guide will delineate a systematic approach to unravel the mechanism of action of 4-fluoro-2-methyl-1H-indol-5-ol, beginning with computational methods to generate initial hypotheses, followed by robust experimental strategies for target identification and validation.

Phase 1: In Silico Target Prediction - Generating Hypotheses

Before embarking on resource-intensive experimental work, a comprehensive in silico analysis can provide valuable insights into the potential biological targets of 4-fluoro-2-methyl-1H-indol-5-ol. This computational screening approach is both time- and cost-effective.[9]

Ligand-Based Approaches: Leveraging Chemical Similarity

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[10] By comparing 4-fluoro-2-methyl-1H-indol-5-ol to databases of compounds with known targets, we can infer potential interactions.

-

2D and 3D Similarity Searching: Utilize public and commercial databases (e.g., PubChem, ChEMBL, SciFinder) to identify compounds with high structural similarity to 4-fluoro-2-methyl-1H-indol-5-ol. The Tanimoto coefficient is a commonly used metric for quantifying 2D similarity.

-

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By generating a pharmacophore model for our compound of interest, we can screen virtual libraries for molecules that fit this model and have known targets.

Structure-Based Approaches: Docking and Virtual Screening

If the three-dimensional structures of potential protein targets are known, structure-based methods can be employed to predict binding affinity and mode.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[10] Given the known activity of related compounds against VEGFR-2, a logical first step is to perform docking studies of 4-fluoro-2-methyl-1H-indol-5-ol against a panel of kinase crystal structures.

-

Reverse Docking (Target Fishing): Instead of docking a single ligand to one target, reverse docking screens a single ligand against a large library of protein structures to identify potential binding partners.[9]

Workflow for In Silico Target Prediction

Caption: A multi-pronged in silico workflow for generating a prioritized list of putative targets.

Data Presentation: Prioritized List of Putative Targets

| Rank | Putative Target | In Silico Method(s) | Confidence Score | Rationale |

| 1 | VEGFR-2 | Similarity, Docking | High | Structurally related compounds are known inhibitors.[7][8] |

| 2 | FGFR-1 | Reverse Docking | Medium | Often co-targeted with VEGFR-2 by indole-based inhibitors. |

| 3 | c-Met | Pharmacophore | Medium | Implicated in similar signaling pathways as VEGFR-2. |

| 4 | COX-2 | Similarity | Low | Some indole derivatives exhibit anti-inflammatory activity.[1] |

Phase 2: Experimental Target Identification - From Hypotheses to Evidence

The prioritized list of putative targets from the in silico analysis must be validated experimentally. A combination of direct and indirect methods will provide the most robust evidence.

Chemical Probe Synthesis

For many affinity-based target identification methods, a "chemical probe" is required. This involves chemically modifying 4-fluoro-2-methyl-1H-indol-5-ol to incorporate a reactive group for covalent attachment to a solid support (e.g., beads) or a reporter tag (e.g., biotin).[11] Care must be taken to ensure that the modification does not significantly alter the compound's biological activity.

Affinity-Based Methods

These methods rely on the specific binding of the compound to its target protein(s) to isolate them from a complex biological mixture, such as a cell lysate.[11][12]

-

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a powerful and widely used technique for target deconvolution.[13][14][15]

Experimental Protocol: AC-MS

-

Probe Immobilization: Covalently attach the synthesized chemical probe of 4-fluoro-2-methyl-1H-indol-5-ol to activated agarose or magnetic beads.

-

Lysate Incubation: Incubate the probe-conjugated beads with a cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors).

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a denaturing buffer or by competing with an excess of the free compound.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (e.g., LC-MS/MS).[13]

-

Chemical Proteomics

Chemical proteomics offers an unbiased, proteome-wide approach to identify small molecule-protein interactions directly in a physiological context.[16][17][18][19][20]

-

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[11][21]

Experimental Protocol: DARTS

-

Lysate Treatment: Treat aliquots of cell lysate with varying concentrations of 4-fluoro-2-methyl-1H-indol-5-ol.

-

Protease Digestion: Subject the treated lysates to limited proteolysis with a non-specific protease (e.g., pronase).

-

Analysis: Analyze the resulting protein fragments by SDS-PAGE and Coomassie staining or by Western blotting if a specific target is being investigated. Proteins that show increased resistance to digestion in the presence of the compound are potential targets.

-

-

Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in living cells or cell lysates.[22]

Genetic Approaches

Genetic methods can identify targets by observing how genetic modifications affect cellular sensitivity to the compound.

-

CRISPR/Cas9 Screening: A genome-wide CRISPR/Cas9 knockout screen can be used to identify genes that, when inactivated, confer resistance or sensitivity to 4-fluoro-2-methyl-1H-indol-5-ol.[23] This can provide strong evidence for on-target and off-target effects.

Workflow for Experimental Target Identification

Caption: An integrated experimental workflow for the identification and validation of molecular targets.

Phase 3: Target Validation and Mechanism of Action

Once a list of high-confidence candidate targets has been generated, it is crucial to validate these interactions and elucidate the functional consequences of compound binding.

Direct Binding Assays

-

Surface Plasmon Resonance (SPR): SPR can be used to quantify the binding affinity and kinetics of the interaction between 4-fluoro-2-methyl-1H-indol-5-ol and a purified recombinant target protein.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.

Cellular and Biochemical Assays

-

Enzyme Inhibition Assays: If a candidate target is an enzyme (e.g., a kinase), its activity can be measured in the presence of varying concentrations of 4-fluoro-2-methyl-1H-indol-5-ol to determine the IC50 value.

-

Western Blotting: The phosphorylation status of downstream substrates of a putative kinase target can be assessed by Western blotting in cells treated with the compound.

Elucidating the Signaling Pathway

The validated targets can be mapped onto known signaling pathways to understand the broader biological impact of 4-fluoro-2-methyl-1H-indol-5-ol.

Caption: A simplified representation of how target engagement can lead to a cellular phenotype.

Conclusion

The identification of molecular targets for novel compounds like 4-fluoro-2-methyl-1H-indol-5-ol is a critical step in the drug discovery process.[11] This guide has outlined a comprehensive and integrated workflow that combines the predictive power of in silico methods with the definitive evidence from a suite of experimental techniques. By systematically progressing from hypothesis generation to rigorous validation, researchers can efficiently and accurately deconvolve the mechanism of action of this promising indole derivative, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]

- 6. [PDF] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | Semantic Scholar [semanticscholar.org]